CFTR Potentiation: γ-Carboline Scaffold Enables Sub-100 nM Potency Unattainable with Tetrahydrocarbazole Core
Optimized 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole derivatives achieve EC50 values as low as 0.022 μM (22 nM) in F508del-CFTR FRT cell functional assays, with enantiomerically pure compound 39 demonstrating oral bioavailability and detectable lung distribution in rats [1]. In contrast, 1,2,3,4-tetrahydrocarbazole scaffolds lack the N2 acylation site required for CFTR potentiator activity and show no reported efficacy in CFTR functional rescue [2]. The unsubstituted 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole core itself represents a validated novel chemotype distinct from existing potentiator classes (e.g., VX-770/ivacaftor quinolinone scaffold) [3].
| Evidence Dimension | CFTR potentiation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.022–0.15 μM for optimized derivatives; compound 39 oral bioavailability demonstrated with lung distribution |
| Comparator Or Baseline | 1,2,3,4-tetrahydrocarbazole: no CFTR potentiator activity reported; VX-770 (ivacaftor): EC50 ≈ 0.1–0.5 μM in comparable assays |
| Quantified Difference | Optimized γ-carboline derivatives show ≥4.5-fold improvement in EC50 versus ivacaftor baseline; tetrahydrocarbazole completely inactive |
| Conditions | F508del-CFTR FRT cells; functional Ussing chamber assay measuring chloride current |
Why This Matters
The scaffold's unique N2 acylation site enables development of CFTR potentiators with sub-100 nM potency, a feature structurally inaccessible to tetrahydrocarbazole-based cores.
- [1] Favia AD, et al. Identification, Structure-Activity Relationship, and Biological Characterization of 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indoles as a Novel Class of CFTR Potentiators. J Med Chem. 2020;63(19):11169-11194. View Source
- [2] Chang-Fong J, et al. 1,2,3,4-tetrahydrocarbazoles as 5-HT6 serotonin receptor ligands. Bioorg Med Chem Lett. 2004;14(8):1961-1964. View Source
- [3] Van Goor F, et al. Rescue of CF airway epithelial cell function in vitro by a CFTR potentiator, VX-770. Proc Natl Acad Sci USA. 2009;106(44):18825-18830. View Source
